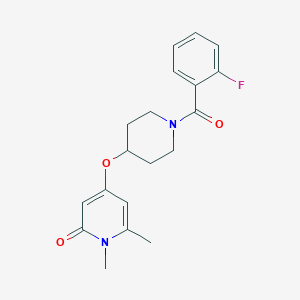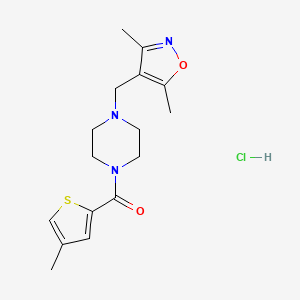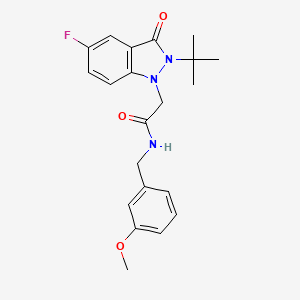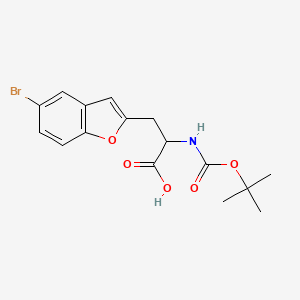
4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacology
- Orexin Receptors and Compulsive Food Consumption : Research on Orexin receptors, which modulate feeding, stress, and drug abuse, indicated that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research utilized various compounds, including a selective OX1R antagonist to study their effects in a binge eating model in rats (Piccoli et al., 2012).
Material Science
- Corrosion Inhibition of Iron : Piperidine derivatives have been investigated for their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption behaviors of these derivatives on iron surfaces. This research provides insights into the efficacy of such compounds in protecting metals against corrosion (Kaya et al., 2016).
Cancer Research
- Anti-Lung Cancer Activity : Some fluoro-substituted compounds, including those related to piperidine, have shown promising results against lung cancer. These compounds were tested against various human cancer cell lines, indicating potential applications in cancer treatment (Hammam et al., 2005).
Pharmaceutical Chemistry
- Synthesis of Sulfamidate-Fused Piperidin-4-ones : The development of sulfamate-fused piperidin-4-ones, achieved through asymmetric cycloaddition reactions, presents potential applications in pharmaceutical chemistry. These compounds show promise in the synthesis of novel drugs (Liu et al., 2013).
Antimicrobial and Antipsychotic Research
- Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis, showcasing potential applications in the treatment of tuberculosis (Jeankumar et al., 2013).
- Antipsychotic Agents : Butyrophenones, including those with fluoro-substituted piperidine structures, have been studied for their potential as antipsychotic agents. These compounds demonstrate mixed dopaminergic and serotoninergic affinities, indicating their usefulness in treating psychiatric disorders (Raviña et al., 2000).
Propiedades
IUPAC Name |
4-[1-(2-fluorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-13-11-15(12-18(23)21(13)2)25-14-7-9-22(10-8-14)19(24)16-5-3-4-6-17(16)20/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIALMRQKJIBHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B2616753.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)


![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2616767.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)
![N-(3,4-difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2616771.png)
![Methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2616772.png)
![2-Amino-5-bromo-3-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2616774.png)

![N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2616776.png)
